molecular formula C9H20Cl2N2O2 B1443173 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride CAS No. 1311313-60-6

3-(Morpholin-4-yl)oxan-4-amine dihydrochloride

Cat. No.: B1443173
CAS No.: 1311313-60-6
M. Wt: 259.17 g/mol
InChI Key: ZCIIFIVFFCAGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride typically involves the reaction of morpholine with oxirane, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is also employed in the development of diagnostic assays .

Industry: Industrially, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3-(Morpholin-4-yl)propan-1-amine dihydrochloride
  • 3-(Morpholin-4-yl)butan-1-amine dihydrochloride
  • 3-(Morpholin-4-yl)pentan-1-amine dihydrochloride

Comparison: Compared to these similar compounds, 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride exhibits unique properties due to the presence of the oxane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-morpholin-4-yloxan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c10-8-1-4-13-7-9(8)11-2-5-12-6-3-11;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIIFIVFFCAGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Morpholin-4-yl)oxan-4-amine dihydrochloride
Reactant of Route 2
3-(Morpholin-4-yl)oxan-4-amine dihydrochloride
Reactant of Route 3
3-(Morpholin-4-yl)oxan-4-amine dihydrochloride
Reactant of Route 4
3-(Morpholin-4-yl)oxan-4-amine dihydrochloride
Reactant of Route 5
3-(Morpholin-4-yl)oxan-4-amine dihydrochloride
Reactant of Route 6
3-(Morpholin-4-yl)oxan-4-amine dihydrochloride

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